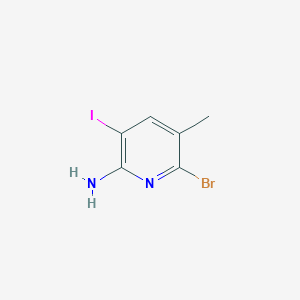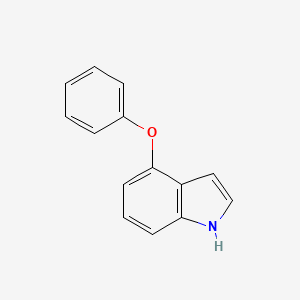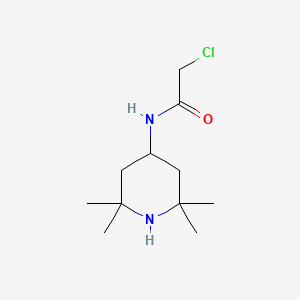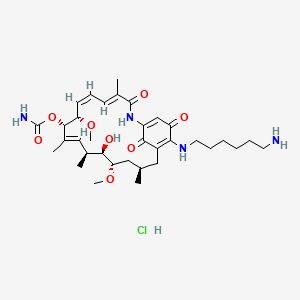
Azido-PEG12-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG12-alcohol is a polyethylene glycol (PEG) linker containing an azide group. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. The azide group in this compound reacts with terminal alkynes and cyclooctyne derivatives to form stable triazole linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG12-alcohol can be synthesized through a multi-step process involving the conversion of PEG to its azide derivative. One common method involves the reaction of PEG with sodium azide in the presence of triphenylphosphine, iodine, and imidazole . This reaction is typically carried out in dimethyl sulfoxide (DMSO) and yields the azide derivative in good to excellent yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and quality of the final product. The compound is typically stored at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG12-alcohol primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with terminal alkynes to form triazole linkages.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products Formed
The major products formed from these reactions are triazole linkages, which are highly stable and useful in various applications .
Scientific Research Applications
Azido-PEG12-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG24-alcohol
- Azido-PEG36-alcohol
- Azido-PEG4-alcohol
Uniqueness
Azido-PEG12-alcohol is unique due to its specific chain length, which provides optimal flexibility and solubility in aqueous media. This makes it particularly useful in bioconjugation and drug delivery applications .
Properties
Molecular Formula |
C26H53N3O13 |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C26H53N3O13/c27-29-28-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h30H,1-26H2 |
InChI Key |
QTOHMSLEMQLKDH-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)



![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)

![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)
![(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11828357.png)

